N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For instance, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has shown significant cytotoxic activity against human cell lines, including lung and liver carcinoma cells, as well as potent antimicrobial activity (Shimaa M. Abd El-Gilil, 2019). Additionally, the application of biocatalysis in drug metabolism has been demonstrated to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial systems, indicating the role of these compounds in enhancing receptor activities (M. Zmijewski et al., 2006).
Carbonic Anhydrase Inhibition Research on primary sulfonamide groups has shown their utility in facilitating ring-forming cascades leading to the synthesis of [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds exhibit strong inhibition of human carbonic anhydrases, highlighting their therapeutic potential (A. Sapegin et al., 2018).
Novel Sulfonamide Derivatives for Drug Design Further exploration into sulfonamide chemistry has led to the development of novel strategies for constructing privileged tricyclic scaffolds, such as dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides. These scaffolds are crucial for drug design, offering new avenues for therapeutic intervention (A. Sapegin et al., 2016).
Antibacterial Applications Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity. These efforts aim at developing effective antibacterial agents to combat various bacterial infections, underscoring the potential of sulfonamide derivatives in addressing antimicrobial resistance (M. E. Azab et al., 2013).
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-16-7-8-20-13-6-5-11(9-12(13)14(16)17)15-21(18,19)10(2)3/h5-6,9-10,15H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVFKDWORTUJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.